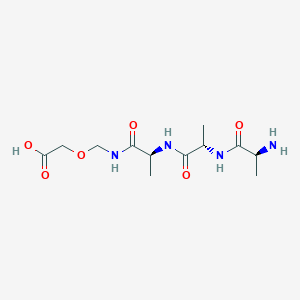
(7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of key building blocks, which are then assembled through a series of chemical reactions. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis are commonly employed. The choice of method depends on factors such as the desired scale of production and the specific requirements of the final product.
Chemical Reactions Analysis
Types of Reactions
(7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this type of reaction, one functional group is replaced by another, often through the use of specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and other biomolecules makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may allow for the development of new drugs with specific targets and mechanisms of action.
Industry
In industrial applications, this compound is used in the production of various materials and chemicals. Its versatility and reactivity make it a valuable component in the manufacturing of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Atosiban: A compound with a similar structure used as an inhibitor of oxytocin and vasopressin.
Plecanatide: A guanylate cyclase C agonist used to treat chronic idiopathic constipation.
Pramlintide: An amylin analog used for the management of diabetes.
Uniqueness
What sets (7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid apart from these similar compounds is its unique combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it a valuable tool in various fields of research and application.
Properties
Molecular Formula |
C12H22N4O6 |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
2-[[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C12H22N4O6/c1-6(13)10(19)15-8(3)12(21)16-7(2)11(20)14-5-22-4-9(17)18/h6-8H,4-5,13H2,1-3H3,(H,14,20)(H,15,19)(H,16,21)(H,17,18)/t6-,7-,8-/m0/s1 |
InChI Key |
CXNUSSGMFMOAOK-FXQIFTODSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCOCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCOCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















